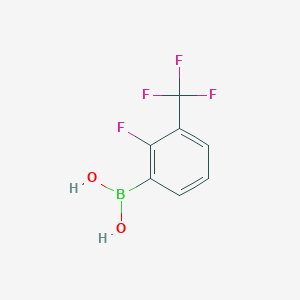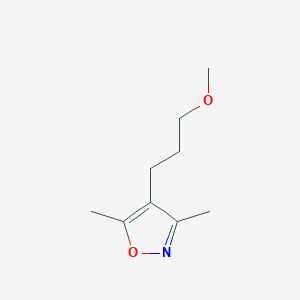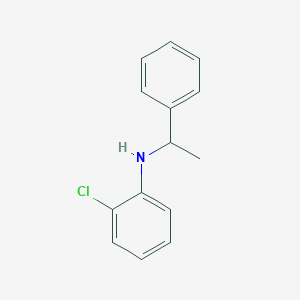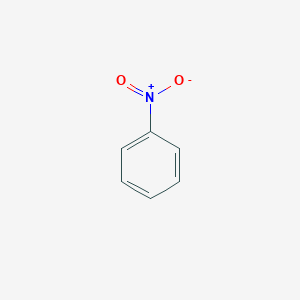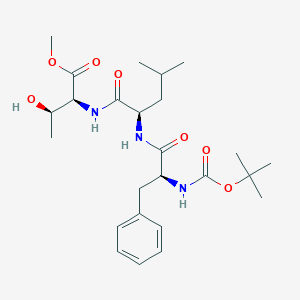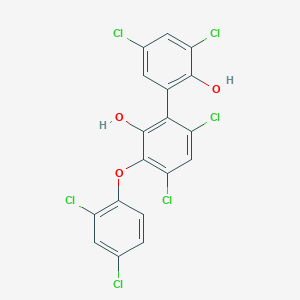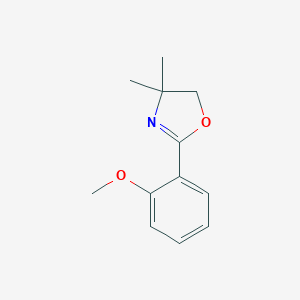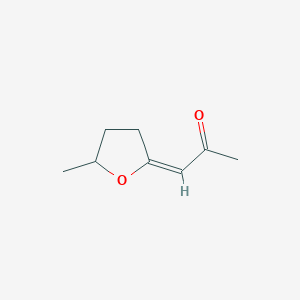
(1E)-1-(5-methyloxolan-2-ylidene)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E)-1-(5-methyloxolan-2-ylidene)propan-2-one, also known as MOP or 5-MOP, is a chemical compound that is commonly used in scientific research. It is a photosensitizer, which means that it can become activated by light and produce reactive oxygen species that can damage cells. This property makes it useful for a variety of applications, including photodynamic therapy and DNA crosslinking.
Mécanisme D'action
The mechanism of action of (1E)-1-(5-methyloxolan-2-ylidene)propan-2-one involves the production of reactive oxygen species upon activation by light. These reactive oxygen species can damage cells by causing oxidative stress and DNA damage. In photodynamic therapy, the reactive oxygen species can selectively kill cancer cells, while sparing healthy cells.
Effets Biochimiques Et Physiologiques
(1E)-1-(5-methyloxolan-2-ylidene)propan-2-one has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cell proliferation, and the activation of DNA repair mechanisms. These effects are largely due to the production of reactive oxygen species upon activation by light.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (1E)-1-(5-methyloxolan-2-ylidene)propan-2-one in lab experiments is its specificity for cancer cells. Because (1E)-1-(5-methyloxolan-2-ylidene)propan-2-one is activated by light, it can be targeted to specific areas of the body, allowing for selective killing of cancer cells. However, one limitation is the potential for off-target effects, as reactive oxygen species can damage healthy cells as well.
Orientations Futures
There are a variety of future directions for research involving (1E)-1-(5-methyloxolan-2-ylidene)propan-2-one, including the development of new photosensitizers with improved specificity and efficacy, the optimization of photodynamic therapy protocols, and the exploration of new applications for DNA crosslinking. Additionally, further research is needed to better understand the biochemical and physiological effects of (1E)-1-(5-methyloxolan-2-ylidene)propan-2-one, and to identify potential ways to mitigate off-target effects.
Méthodes De Synthèse
(1E)-1-(5-methyloxolan-2-ylidene)propan-2-one can be synthesized through a variety of methods, including the reaction of 2-methylfuran with ethyl acetoacetate in the presence of a base, or the reaction of 2-methylfuran with acetylacetone in the presence of a Lewis acid. The resulting product can be purified through a variety of methods, including column chromatography or recrystallization.
Applications De Recherche Scientifique
(1E)-1-(5-methyloxolan-2-ylidene)propan-2-one has a variety of applications in scientific research, particularly in the fields of photodynamic therapy and DNA crosslinking. In photodynamic therapy, (1E)-1-(5-methyloxolan-2-ylidene)propan-2-one can be used to selectively kill cancer cells by activating the photosensitizer with light, which then produces reactive oxygen species that damage the cancer cells. In DNA crosslinking, (1E)-1-(5-methyloxolan-2-ylidene)propan-2-one can be used to link together two strands of DNA, which can be useful for studying DNA repair mechanisms.
Propriétés
Numéro CAS |
144175-17-7 |
|---|---|
Nom du produit |
(1E)-1-(5-methyloxolan-2-ylidene)propan-2-one |
Formule moléculaire |
C8H12O2 |
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
(1E)-1-(5-methyloxolan-2-ylidene)propan-2-one |
InChI |
InChI=1S/C8H12O2/c1-6(9)5-8-4-3-7(2)10-8/h5,7H,3-4H2,1-2H3/b8-5+ |
Clé InChI |
IOTIWGSZUNUQRZ-VMPITWQZSA-N |
SMILES isomérique |
CC1CC/C(=C\C(=O)C)/O1 |
SMILES |
CC1CCC(=CC(=O)C)O1 |
SMILES canonique |
CC1CCC(=CC(=O)C)O1 |
Synonymes |
2-Propanone, 1-(dihydro-5-methyl-2(3H)-furanylidene)-, (1E)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



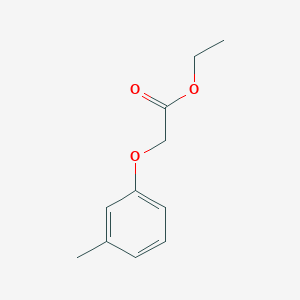
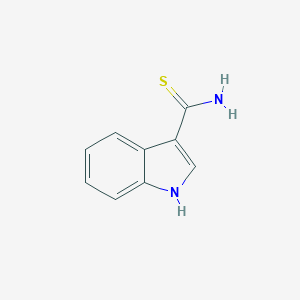
![6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B124798.png)
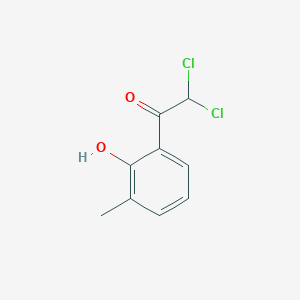
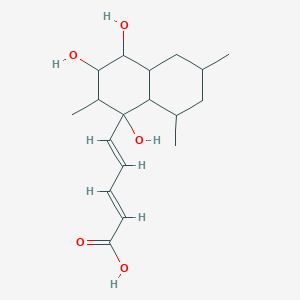
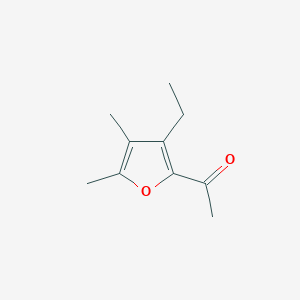
![(R)-2-[[(R)-1-(Ethoxycarbonyl)butyl]amino]propionic acid](/img/structure/B124812.png)
